1-(Bromoacetyl)piperidine

概要

説明

1-(Bromoacetyl)piperidine, also known as BAP, is an organic compound with a molecular formula of C5H9BrN. It is a colorless liquid that is used in a variety of scientific research applications, such as synthesis and biochemical and physiological studies. BAP is also used in laboratory experiments to study the effects of different compounds on living organisms.

科学的研究の応用

Piperine and Antibacterial Activity

Piperine, related to 1-piperoyl-piperidine, enhances the effectiveness of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This is believed to be due to its inhibition of bacterial efflux pumps, leading to increased accumulation and reduced efflux of antimicrobial agents (Khan et al., 2006).

Novel Spiropiperidines as σ-Receptor Ligands

Spiropiperidines, derived from bromoacetal and piperidin-4-one, show potential as σ-receptor ligands, which can impact various physiological processes. Systematic variations in these compounds have been explored to determine their σ-receptor affinity (Maier & Wünsch, 2002).

Glutamate Receptor Modulation

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, a drug facilitating glutamatergic transmission, shows promise in inducing long-term potentiation in the hippocampus of rats, which is key in learning and memory processes (Stäubli et al., 1994).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to 1-(Bromoacetyl)piperidine, have been found to be potent inhibitors of acetylcholinesterase, an enzyme critical in neurodegenerative diseases (Sugimoto et al., 1990).

Bromination of Organic Molecules

Polymer-supported bromine complexes, including those with piperidine, are used in bromination reactions in organic chemistry. These complexes demonstrate varying reactivities depending on their basic units, which is crucial in electrophilic addition and aromatic substitution reactions (Zupan & Šegatin, 1994).

DNA-Cleavage Properties

N-Bromoacetyldistamycin, containing a bromoacetyl group, exhibits DNA-cleaving properties, which is significant in the study of DNA interactions and potential therapeutic applications (Baker & Dervan, 1989).

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

1-(Bromoacetyl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine derivatives are known to exhibit a wide range of biological activities . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities .

生化学分析

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes and proteins

Cellular Effects

Piperidine derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Piperine, a piperidine derivative, has been shown to have varying effects at different dosages in animal models

Metabolic Pathways

Piperine, a piperidine derivative, is known to be biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor

Subcellular Localization

Piperidine derivatives have been shown to form cytoplasmic puncta and regulate other proteins through cytoplasmic oligomerization

特性

IUPAC Name |

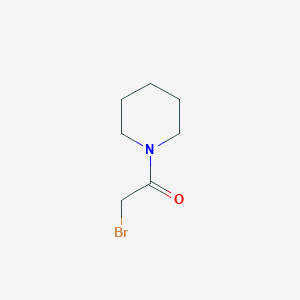

2-bromo-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJIPNKXIAJCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445363 | |

| Record name | 1-(Bromoacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1796-25-4 | |

| Record name | 1-(Bromoacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)